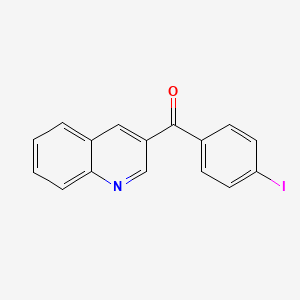

4-(4-Iodobenzoyl)quinoline; 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

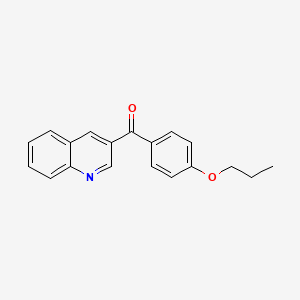

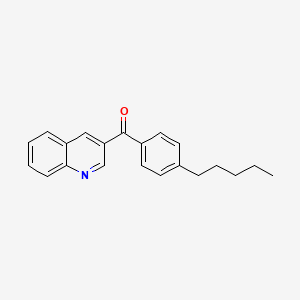

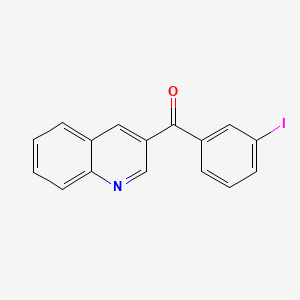

4-(4-Iodobenzoyl)quinoline is a chemical compound used in scientific research. It has a molecular formula of C16H10INO and a molecular weight of 359.16 g/mol .

Molecular Structure Analysis

The molecular structure of 4-(4-Iodobenzoyl)quinoline consists of a quinoline core with an iodobenzoyl group attached at the 4-position .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

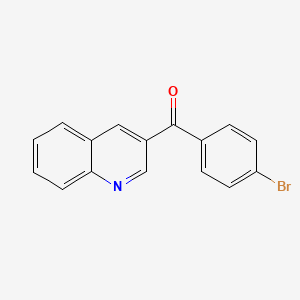

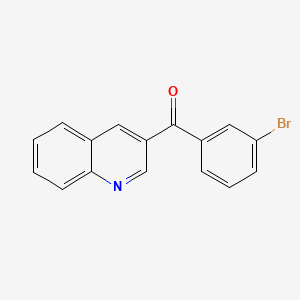

3-(4-Iodobenzoyl)quinoline: has been recognized as a significant pharmacophore in medicinal chemistry due to its broad spectrum of bioactivity . Its structural motif is commonly found in drugs with antimalarial, antibacterial, anticancer, local anesthetic, and anti-tubercular properties . The iodine substituent on the benzoyl group may enhance its interaction with biological targets, potentially leading to the development of new therapeutic agents.

Photovoltaic Applications

Quinoline derivatives, including 3-(4-Iodobenzoyl)quinoline , have shown promise in third-generation photovoltaic applications . They are being explored for their potential in polymer solar cells and dye-synthesized solar cells (DSSCs), where their optoelectronic properties can be harnessed to improve energy conversion efficiency .

Organic Synthesis

In the realm of synthetic organic chemistry, 3-(4-Iodobenzoyl)quinoline serves as a versatile intermediate. It can be used to synthesize a variety of biologically active quinoline analogues, which are important scaffolds in drug discovery and play a major role in the field of medicinal chemistry .

Material Science

The optoelectronic characteristics of quinoline derivatives make them suitable for use in material science, particularly in the design of organic light-emitting diodes (OLEDs) and transistors . The iodine moiety in 3-(4-Iodobenzoyl)quinoline could potentially influence the electronic properties of these materials, leading to improved device performance.

Analytical Chemistry

Quinoline compounds have been utilized as fluorescent sensors in analytical chemistry. They can act as efficient detectors for small inorganic cations in polar solvents, with the possibility of 3-(4-Iodobenzoyl)quinoline being used in similar applications due to its structural features .

Pharmacological Research

The quinoline core is an indisputable pharmacophore in drug design, and derivatives like 3-(4-Iodobenzoyl)quinoline are being studied for their medicinal potential and pharmacological applications. This includes in vivo and in vitro screenings that may pave the way for novel drug development .

Zukünftige Richtungen

Quinoline and its derivatives have attracted the interest of researchers due to their wide variety of applications, such as the diverse spectrum of activities and their numerous uses in industrial and synthetic organic chemistry . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

Wirkmechanismus

Target of Action

The primary targets of quinoline derivatives, such as 3-(4-Iodobenzoyl)quinoline, are often bacterial enzymes like gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them ideal targets for antimicrobial agents .

Mode of Action

Quinoline derivatives interact with their targets by inhibiting their function. For instance, they can inhibit the TbrPDEB1 enzyme, a member of cyclic nucleotide phosphodiesterases . This inhibition can lead to changes in bacterial DNA synthesis, disrupting their ability to replicate and survive .

Biochemical Pathways

Quinoline derivatives can affect multiple biochemical pathways. For example, they have been found to inhibit two primary proinflammatory signaling pathways, JAK/STAT and NF-kappa B . This simultaneous inhibition can lead to a decrease in the release of various proinflammatory factors, potentially leading to anti-inflammatory effects .

Pharmacokinetics

They are widely distributed throughout the body, undergo metabolism primarily at the C7 position, and are excreted via the kidneys . These properties can significantly impact the compound’s bioavailability and therapeutic potential.

Result of Action

The result of the action of quinoline derivatives can vary depending on the specific compound and its targets. Their primary effect is often antimicrobial, due to their inhibition of key bacterial enzymes . Additionally, their potential anti-inflammatory effects could lead to a decrease in inflammation and related symptoms .

Action Environment

The action, efficacy, and stability of quinoline derivatives can be influenced by various environmental factors. For instance, the pH and concentration of the environment can affect the bactericidal activity of these compounds . Additionally, factors such as the presence of other drugs or compounds, the specific strain of bacteria, and patient-specific factors (e.g., age, health status) can also influence their action.

Eigenschaften

IUPAC Name |

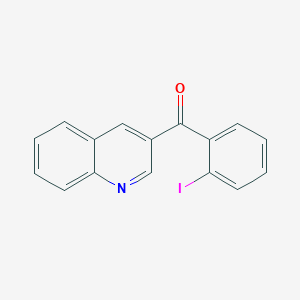

(4-iodophenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10INO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLSQANUBBVFDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Iodobenzoyl)quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.